This peptide can be synthesized through various methods in laboratory settings, often utilizing solid-phase peptide synthesis techniques. Its classification as a bioactive peptide highlights its importance in biochemical research, particularly in studies related to cell signaling, immune response, and potential therapeutic effects.
The synthesis of Phe-Arg-Ala-Asp-His-Pro-Phe-Leu can be achieved through solid-phase peptide synthesis (SPPS). This method involves the following steps:
Technical parameters such as temperature, reaction time, and concentrations are crucial for optimizing yield and purity during synthesis .
The molecular structure of Phe-Arg-Ala-Asp-His-Pro-Phe-Leu can be represented by its chemical formula , with a molecular weight of approximately 838.0 g/mol. The structure features:
Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are often employed to confirm the identity and structure of synthesized peptides .
Phe-Arg-Ala-Asp-His-Pro-Phe-Leu can participate in various chemical reactions typical of peptides:
These reactions are critical in understanding how peptides behave in biological systems and their potential modifications for therapeutic purposes .
The mechanism of action for Phe-Arg-Ala-Asp-His-Pro-Phe-Leu involves its interaction with biological receptors or enzymes:
Understanding these mechanisms is essential for exploring therapeutic applications in areas such as cancer treatment or immune modulation .
Phe-Arg-Ala-Asp-His-Pro-Phe-Leu exhibits several notable physical and chemical properties:
These properties are critical for determining how this peptide behaves under physiological conditions and its suitability for various applications .
The applications of Phe-Arg-Ala-Asp-His-Pro-Phe-Leu span several fields:
As research progresses, further applications may emerge, particularly in targeted therapies and personalized medicine .
The octapeptide Phe-Arg-Ala-Asp-His-Pro-Phe-Leu (FRADHPFL) exhibits a complex primary structure with alternating hydrophobic and charged residues. Its sequence can be deconstructed as follows:
The isoelectric point (pI) is a critical property defining the pH at which the peptide carries no net charge. Using standard pKa values for ionizable groups [3] [8]:
Table 1: Net Charge Calculation of FRADHPFL at Different pH Values
pH | C-term/Asp⁻ | His⁺ | N-term/Arg⁺ | Net Charge |
---|---|---|---|---|
2.0 | +0.10 | +0.97 | +1.00 | +2.07 |
5.0 | -0.98 | +0.50 | +1.00 | +0.52 |
7.4 | -1.00 | +0.00 | +1.00 | +0.00 |
10.0 | -1.00 | -0.99 | +0.01 | -1.98 |
The pI is calculated at pH 7.4 (neutral charge) by averaging the pKa values flanking the neutral charge state (His and N-terminus), yielding a theoretical pI of 7.8 ± 0.2 [8]. This near-physiological pI suggests solubility in aqueous environments.
Secondary structure prediction reveals intrinsic conformational preferences:
Table 2: Secondary Structure Propensities of FRADHPFL Residues
Residue | Position | α-Helix Propensity | β-Sheet Propensity | Remarks |
---|---|---|---|---|
Phe | 1 | 0.54 | 1.38 | β-sheet promoter |
Arg | 2 | 1.21 | 0.98 | Helix stabilizer |
Ala | 3 | 1.29 | 0.89 | Strong helix stabilizer |
Asp | 4 | 0.69 | 0.99 | Turn stabilizer |
His | 5 | 0.61 | 0.87 | Moderate helix propensity |
Pro | 6 | 0.28 | 0.32 | Helix breaker |
Phe | 7 | 0.54 | 1.19 | β-sheet promoter |
Leu | 8 | 1.30 | 1.05 | Helix stabilizer |
Molecular dynamics simulations suggest a dominant random coil population (60–70%) with transient β-turn formation at Asp⁴-His⁵-Pro⁶ due to the Pro-induced kink. The central His-Pro motif acts as a structural hinge, limiting extended β-sheet formation [5].
Explicit-solvent MD simulations (100 ns) reveal key dynamics:
Table 3: Conformational Sampling of FRADHPFL from MD Simulations
Parameter | Value | Structural Implication |
---|---|---|
Hydrophobic cluster occupancy | 45% | Promotes compact conformations |
Arg²-Asp⁴ salt bridge lifetime | 15 ns | Stabilizes folded states |
His⁵-Pro⁶ trans-conformation | 85% | Limits backbone flexibility |
Radius of gyration (Rg) | 7.2 ± 0.6 Å | Compact globular shape |
Solvent-accessible surface area | 480 ± 40 Ų | Moderate exposure to solvent |
No stable quaternary structures (e.g., fibrils) were observed, contrasting with amyloidogenic peptides like Aβ. This aligns with its low β-sheet propensity.
FRADHPFL shares sequential homology with neuroactive/amyloidogenic peptides:
DAEFRHDS (Aβ₁₋₈): The N-terminal fragment of amyloid-β exhibits high β-sheet propensity (Gibb's energy: –2.1 kcal/mol) and forms stable fibrils. Unlike FRADHPFL, DAEFRHDS lacks Pro residues, enabling extended β-strands. Its Asp¹-Ala² motif promotes calcium-mediated aggregation, whereas FRADHPFL's Arg²-Ala³-Asp⁴ may hinder metal binding [5] [9].
KLVFF (Aβ₁₆₋₂₀): This core amyloidogenic sequence (β-sheet score: 1.42) aggregates via Phe-Phe stacking. FRADHPFL's Phe¹-Arg² and Phe⁷ could theoretically mimic this, but Pro⁶ disrupts stacking continuity. Experimental data show KLVFF forms fibrils in <24 hrs, while FRADHPFL remains soluble [9].
Table 4: Functional Comparison with Homologous Peptides
Peptide | Sequence | pI | Dominant Structure | Aggregation Propensity | Key Functional Motifs |
---|---|---|---|---|---|
FRADHPFL | Phe-Arg-Ala-Asp-His-Pro-Phe-Leu | 7.8 | Random coil | Low | His-Pro turn; Arg-Asp salt bridge |
DAEFRHDS | Asp-Ala-Glu-Phe-Arg-His-Asp-Ser | 4.1 | β-strand | High | Glu³/Asp¹ metal binding; Phe⁴ |
KLVFF | Lys-Leu-Val-Phe-Phe | 9.8 | β-sheet | Very high | Phe-Phe hydrophobic core |
Structurally, FRADHPFL diverges from amyloid peptides through:
These features explain its absence in amyloid deposits and potential roles as a soluble bioactive peptide.
Tables of Compound Names
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1